1-Cyclopropyl-3-(1,3-dimethyl-1h-pyrazol-4-yl)propane-1,3-dione
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-cyclopropyl-3-(1,3-dimethylpyrazol-4-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(6-13(2)12-7)11(15)5-10(14)8-3-4-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
BNRDHGKSXANQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C2CC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
- Starting Materials : Cyclopropylmethyl ketone (CPMK) or other cyclopropylalkyl ketones.
- Acylating Agents : Alkyl esters of acetic acid such as methyl acetate or ethyl acetate.
- Base Catalysts : Alkali metal alkoxides such as sodium methylate, sodium ethylate, potassium methylate, or potassium ethylate.
- Solvents : Polar aprotic solvents or alcohols; reaction can be conducted in batch reactors or continuous flow systems.
- Temperature Range : Typically between -20°C and 50°C, preferably 0°C to 40°C.
Reaction Mechanism
- The alkali metal alkoxide deprotonates the α-hydrogen of the cyclopropyl ketone, generating an enolate.
- The enolate attacks the carboxylic acid ester, leading to acylation at the α-position.
- The product is initially obtained as an enolate salt and can be isolated by acidification.
Advantages of This Method
- Avoids use of harsh reagents like acid chlorides or anhydrides.
- Provides high yields with relatively mild conditions.
- Can be scaled up in continuous flow reactors for industrial production.
Representative Reaction Scheme
| Reagent/Condition | Role/Effect |
|---|---|
| Cyclopropylmethyl ketone | Starting ketone |
| Methyl acetate or ethyl acetate | Acylating agent |
| Sodium methylate/ethylate | Base catalyst for enolate formation |
| Temperature 0–40°C | Optimal temperature range for reaction |
| Solvent (e.g., methanol) | Medium for reaction |
Introduction of 1,3-Dimethyl-1H-pyrazol-4-yl Group
While direct literature on the exact preparation of 1-cyclopropyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is limited, general synthetic strategies for coupling pyrazole rings to diketones include:
- Nucleophilic substitution or condensation reactions where the pyrazole nitrogen or carbon at the 4-position substitutes or condenses with a suitable electrophilic site on the diketone.
- Cross-coupling reactions using metal catalysts (e.g., Pd-catalyzed coupling) if halogenated pyrazole derivatives or diketones are available.
- Cyclization reactions starting from β-diketones and hydrazine derivatives to form pyrazole rings directly on the diketone backbone.
Research Findings and Optimization
Base-Mediated Reactions
- Sodium hydride (NaH) and sodium amide (NaNH2) have been used for related dianionic annulation reactions involving ketones and ketene dithioacetals, but these can have longer reaction times and lower space-time yields.
- Alkali metal alkoxides (sodium methylate/ethylate) provide a more economical and efficient alternative with shorter reaction times (hours instead of up to 14 hours).
Reaction Yields and Purity
- Yields for 1-cyclopropylalkane-1,3-diones synthesized by this method typically range from 70% to 90% depending on exact conditions.
- Purification is generally achieved by acidification of the enolate intermediate followed by extraction and crystallization.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acylation | Cyclopropylmethyl ketone + methyl acetate | Formation of 1-cyclopropylbutane-1,3-dione |
| Base | Sodium methylate or ethylate | Enolate formation and acylation catalyst |
| Temperature | 0–40°C | Optimal for yield and selectivity |
| Solvent | Methanol, ethanol, or suitable alcohols | Medium for reaction |
| Isolation | Acidification of enolate salt | Precipitation of diketone product |
| Pyrazole coupling | Condensation or cross-coupling with pyrazole derivatives | Introduction of 1,3-dimethyl-1H-pyrazol-4-yl group |
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper for dehydrogenative coupling and cyclization reactions .
Major Products
The major products formed from these reactions are typically substituted pyrazoles with varying functional groups, which can be further modified for specific applications.
Scientific Research Applications
1-Cyclopropyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
a) 1-Cyclopropyl-3-(2-Methylthio-4-Trifluoromethylphenyl)Propane-1,3-Dione
- Synthesis: Method 1 (Acyl Chloride + Ketone): Low yields (unsuitable for industrial scale) due to reactivity challenges . Method 3 (Methyl Ester Condensation): Higher yields (up to 88–94%) achieved via cyclopropyl methyl ketone and aryl methyl esters in solvents like toluene or N-methylpyrrolidinone . Key Variables: Solvent choice (e.g., N-methylpyrrolidinone vs. toluene) and reaction temperature significantly influence purity (90–95%) and melting point (58–68°C) .
Substituent Effects :
b) Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-Butylphenyl)Propane-1,3-Dione)
- Properties :
- Structural Contrast :
Key Observations :
- The pyrazole derivative’s synthesis likely mirrors methods for phenyl-substituted analogs, but its heterocyclic structure may require tailored conditions for optimal yield .
- Avobenzone’s higher melting point reflects stronger intermolecular forces from bulky aryl groups compared to the cyclopropyl group’s steric constraints .
Biological Activity
1-Cyclopropyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a synthetic compound belonging to the class of pyrazole derivatives. Its unique molecular structure, which includes a cyclopropyl group and a pyrazole moiety, positions it as a candidate for various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies and findings.
Molecular Characteristics
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 206.24 g/mol |
| Structure | Structure |
Synthesis Methods
Various synthesis methods have been developed to produce this compound. Common reagents include bromine for oxidation and hydrazine for condensation reactions. Catalysts such as ruthenium and copper are often employed to facilitate coupling and cyclization processes .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that compounds within the pyrazole class can demonstrate significant activity against various pathogens. For instance, derivatives of pyrazoles have been evaluated for their antifungal activity against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .
Anticancer Potential
The compound's interaction with biological targets involved in cancer signaling pathways has garnered attention. Studies suggest that certain pyrazole derivatives can inhibit the activity of Hsp90, a protein implicated in cancer cell proliferation . The blockade of Hsp90 leads to reduced cellular levels of proteins like CDK4 and ERBB2, which are critical for tumor growth.
Enzyme Inhibition
Research into enzyme interactions has revealed that this compound may act as an inhibitor for enzymes involved in various metabolic pathways. For example, studies on related compounds have shown promising results in inhibiting xanthine oxidase (XO), which is relevant for conditions like gout due to its role in uric acid production .
Case Studies
Case Study 1: Antifungal Activity
A series of synthesized pyrazole derivatives were tested against several fungal strains. The results indicated that specific modifications in the pyrazole structure enhanced antifungal efficacy. For instance, compounds with additional functional groups demonstrated improved activity against Botrytis cinerea and Alternaria solani .
Case Study 2: Anticancer Activity
In vitro studies have highlighted the potential of pyrazole derivatives to inhibit cancer cell lines. A notable study evaluated the effects of a structurally similar compound on the proliferation of breast cancer cells, revealing an IC50 value indicating significant cytotoxicity at low concentrations .
Q & A
Q. What are the key structural features of 1-cyclopropyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione, and how do they influence its reactivity?
The compound features a propane-1,3-dione backbone with a cyclopropyl group at position 1 and a 1,3-dimethylpyrazole substituent at position 2. The pyrazole ring, containing two adjacent nitrogen atoms, enhances hydrogen-bonding potential, while the cyclopropyl group introduces steric constraints that may affect reaction selectivity. These structural elements contribute to moderate reactivity in nucleophilic or electrophilic reactions, such as cycloadditions or alkylation .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step procedures, such as condensation of pyrazole derivatives with diketones or cyclopropane precursors. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition reactions using diazo compounds. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Catalysts : Transition metals (e.g., Cu, Ru) improve regioselectivity in pyrazole functionalization .
- Purification : Column chromatography (ethyl acetate/hexane mixtures) or recrystallization from alcohols (e.g., 2-propanol) ensures high purity .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substituent positions on the pyrazole and cyclopropane rings.
- Mass spectrometry : For molecular weight verification (206.24 g/mol) and fragmentation pattern analysis.
- X-ray crystallography : To resolve stereochemical ambiguities in the cyclopropane moiety .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
Hypothesized interactions with enzymes (e.g., kinases) or receptors can be probed via:
- Biochemical assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
- Computational modeling : Molecular docking to predict binding poses with active sites (e.g., ATP-binding pockets) .
- Mutagenesis studies : To identify critical residues in target proteins .
Q. How might contradictions in biological activity data arise, and how can they be resolved?
Discrepancies may stem from:
- Solubility limitations : The compound is soluble in organic solvents but may aggregate in aqueous buffers, leading to false negatives.
- Metabolic instability : Cytochrome P450-mediated degradation in cell-based assays.
Resolution strategies : - Use co-solvents (e.g., DMSO ≤0.1%) to improve aqueous solubility.
- Conduct stability studies (LC-MS) to identify metabolites .
Q. What strategies are recommended for optimizing thermodynamic stability under varying experimental conditions?
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures.
- pH stability studies : Test across physiological (pH 7.4) and acidic/basic extremes.
- Light sensitivity : Store in amber vials if photodegradation is observed .
Q. How can multi-step syntheses of derivatives be designed to retain the pyrazole core while introducing functional diversity?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclopropane functionalization.
- Cross-coupling reactions : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyrazole’s 4-position .
- Post-synthetic modifications : Reductive amination or Michael additions to the diketone moiety .
Q. What challenges arise in studying the compound’s solubility for in vivo applications, and how can they be addressed?
The compound’s low aqueous solubility complicates pharmacokinetic studies. Solutions include:
- Prodrug design : Esterification of the diketone to enhance lipophilicity.
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles .
Methodological Notes
- Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR + ITC for binding studies).
- Advanced purification : Preparative HPLC for isolating enantiomers if chirality is introduced .
- Safety : Handle cyclopropane derivatives with care due to potential strain-driven reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
